O3-Desethyl Apremilast
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Overview
Description
Preparation Methods
The synthesis of O3-Desethyl Apremilast involves several steps, starting from the parent compound, Apremilast. The synthetic route typically includes the removal of the ethyl group from the 3-position of the phenyl ring. This can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps .
Chemical Reactions Analysis
O3-Desethyl Apremilast undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group. Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and catalysts such as palladium on carbon. .
Scientific Research Applications
O3-Desethyl Apremilast has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Apremilast impurities.
Biology: Studies often focus on its metabolic pathways and its role as a metabolite of Apremilast.
Medicine: Research includes its pharmacokinetics and potential therapeutic effects.
Industry: It is used in the quality control processes of pharmaceutical manufacturing to ensure the purity of Apremilast
Mechanism of Action
The mechanism of action of O3-Desethyl Apremilast is similar to that of Apremilast. It inhibits the enzyme phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the regulation of numerous inflammatory mediators, including decreased expression of nitric oxide synthase, tumor necrosis factor-alpha (TNF-α), and interleukin-23 (IL-23), as well as increased interleukin-10 (IL-10) .
Comparison with Similar Compounds
O3-Desethyl Apremilast can be compared with other PDE4 inhibitors such as:
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease (COPD).
Crisaborole: Used in the treatment of atopic dermatitis.
Apremilast: The parent compound, used in the treatment of psoriasis and psoriatic arthritis. The uniqueness of this compound lies in its role as a metabolite and impurity of Apremilast, providing insights into the metabolism and pharmacokinetics of the parent compound
Properties
Molecular Formula |
C20H20N2O7S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[2-[(1R)-1-(3-hydroxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C20H20N2O7S/c1-11(23)21-14-6-4-5-13-18(14)20(26)22(19(13)25)15(10-30(3,27)28)12-7-8-17(29-2)16(24)9-12/h4-9,15,24H,10H2,1-3H3,(H,21,23)/t15-/m0/s1 |
InChI Key |
SCUNUALPLIEGMD-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)[C@@H](CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
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